molecular formula C16H14N2O3 B1504522 (6-Benzyloxy-1H-indazol-3-YL)-acetic acid CAS No. 885272-16-2

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid

Cat. No. B1504522
CAS RN: 885272-16-2
M. Wt: 282.29 g/mol
InChI Key: QOTQVVFCZMUKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid, also known as BIAA, is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of indazole derivatives and has been found to have interesting biological properties.

Mechanism of Action

The exact mechanism of action of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid is not fully understood. However, it has been proposed that (6-Benzyloxy-1H-indazol-3-YL)-acetic acid may exert its neuroprotective effects by modulating the activity of various signaling pathways involved in cell survival and death. Additionally, (6-Benzyloxy-1H-indazol-3-YL)-acetic acid has been found to increase the expression of antioxidant enzymes, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
(6-Benzyloxy-1H-indazol-3-YL)-acetic acid has been shown to have a number of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress in cells. Additionally, (6-Benzyloxy-1H-indazol-3-YL)-acetic acid has been found to reduce the production of pro-inflammatory cytokines in microglial cells, which can help to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (6-Benzyloxy-1H-indazol-3-YL)-acetic acid in lab experiments is that it has been shown to have low toxicity and is well-tolerated by cells. Additionally, (6-Benzyloxy-1H-indazol-3-YL)-acetic acid is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (6-Benzyloxy-1H-indazol-3-YL)-acetic acid is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on (6-Benzyloxy-1H-indazol-3-YL)-acetic acid. One area of interest is to further elucidate its mechanism of action and to identify specific signaling pathways that are modulated by (6-Benzyloxy-1H-indazol-3-YL)-acetic acid. Additionally, further studies are needed to determine the potential therapeutic applications of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the optimal dosage and administration of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid for therapeutic use.

Scientific Research Applications

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid has been studied for its potential as a neuroprotective agent. It has been found to have antioxidant properties and can protect against oxidative stress-induced cell death in neuronal cells. Additionally, (6-Benzyloxy-1H-indazol-3-YL)-acetic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in microglial cells.

properties

IUPAC Name

2-(6-phenylmethoxy-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(20)9-15-13-7-6-12(8-14(13)17-18-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQVVFCZMUKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697696
Record name [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid

CAS RN

885272-16-2
Record name [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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